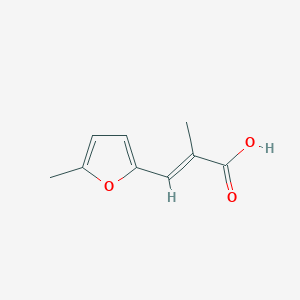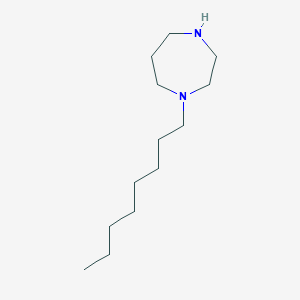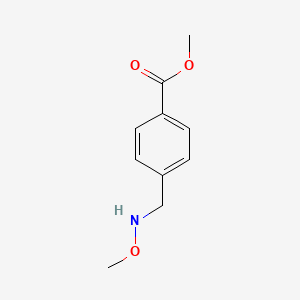
N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine
Übersicht
Beschreibung
3,4-Dichlorobenzyl chloride is an organic compound used as a building block in organic synthesis . It has a molecular weight of 195.47 and its linear formula is Cl2C6H3CH2Cl .
Molecular Structure Analysis
The molecular structure of 3,4-Dichlorobenzyl chloride consists of a benzene ring substituted with two chlorine atoms and one benzyl chloride group .Chemical Reactions Analysis
3,4-Dichlorobenzyl chloride has been used in Friedel-Crafts synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate for the synthesis of sertraline . It’s also used as an alkylating agent in the synthesis of poly(ether ketone)s having pendant sulfonic acid groups .Physical And Chemical Properties Analysis
3,4-Dichlorobenzyl chloride is a liquid at room temperature with a density of 1.411 g/mL at 25 °C . It has a boiling point of 122-124 °C/14 mmHg .Wissenschaftliche Forschungsanwendungen
1. Delaying Cellular Senescence
N-hydroxylamines, including compounds like N-benzyl and N-methyl hydroxylamines, have been found to delay senescence in human lung fibroblasts. These compounds decrease the endogenous production of oxidants and reverse age-dependent decay of mitochondrial aconitase, suggesting their reaction with the superoxide radical and their effectiveness through mitochondria (Atamna, Paler-Martinez, & Ames, 2000).
2. Chemical Synthesis and Reactions
N-arylhydroxylamines, including derivatives like N-benzyl hydroxylamines, play a crucial role in aromatic substitution reactions. They are used in generating nitrenes, which are key intermediates in various chemical synthesis processes (Potts, Kutz, & Nachod, 1975).
3. Spectrophotometric Applications
Certain aromatic hydroxylamines have been utilized as spectrophotometric reagents for the determination of elements like vanadium. They form stable complexes in specific acid media, demonstrating their utility in analytical chemistry (Majumdar & Das, 1966).
4. Drug Release Control in Pharmaceutical Applications
N-methyl and N-benzyl hydroxylamines have been conjugated to alginic acid to produce hydroxamated derivatives. These are used to form coordinate complexes with iron(III) for drug encapsulation and controlled release, highlighting their potential in drug delivery systems (Alkhatib et al., 2006).
5. Organic Synthesis
N-benzyl hydroxylamines are involved in the synthesis of various organic compounds. For instance, they are used in the synthesis of substituted N-benzoyliminopyridinium ylides, demonstrating their role in the creation of complex organic structures (Legault & Charette, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-N-methoxymethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-12-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHSCNDWZIYZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydro-1H-cyclopenta[c]pyridine](/img/structure/B3144009.png)

![N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3144030.png)
![2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3144038.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine](/img/structure/B3144052.png)



![2-({4-[(3,5-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3144076.png)



![1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3144109.png)